3-(Trifluoromethyl)quinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKYAAQTYOHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 3 Trifluoromethyl Quinolin 5 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Trifluoromethyl)quinolin-5-ol derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for a comprehensive structural assignment. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is the first-line technique for determining the structure of organic molecules. uncw.edu It provides information on the number of different types of protons, their chemical environment, and their proximity to each other. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the quinoline (B57606) ring system, as well as for any substituents attached to it.
The chemical shifts of the quinoline protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, leading to a predictable pattern of signals. uncw.edu For instance, the proton at the C4 position typically appears as a distinct singlet or a doublet, depending on the substitution pattern, and its chemical shift is sensitive to the electronic nature of the substituent at the C3 position. The protons on the benzo-fused ring (H6, H7, and H8) exhibit coupling patterns that allow for their unambiguous assignment. uncw.edu The concentration of the sample can also influence the chemical shifts of the quinoline protons due to intermolecular interactions like π-π stacking. uncw.eduuncw.edu
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Quinolone Derivatives
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 8.5 - 9.0 | d | 4.0 - 5.0 |
| H4 | 7.0 - 7.5 | s or d | - |
| H6 | 7.2 - 7.8 | d | 8.0 - 9.0 |
| H7 | 7.0 - 7.6 | t | 7.0 - 8.0 |
| H8 | 7.8 - 8.2 | d | 7.0 - 8.0 |
| OH | 9.0 - 12.0 | br s | - |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the quinoline ring. csustan.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
While ¹H NMR provides information about the protons in a molecule, Carbon-13 NMR (¹³C NMR) offers a detailed map of the carbon framework. researchgate.net Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. tsijournals.com
For this compound derivatives, the ¹³C NMR spectrum confirms the number of carbon atoms and provides insights into their electronic environment. The carbon atom attached to the trifluoromethyl group (C3) exhibits a characteristic quartet in the coupled spectrum due to C-F coupling, and its chemical shift is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. researchgate.net The carbons of the quinoline ring appear in the aromatic region (typically 110-160 ppm), with the carbon bearing the hydroxyl group (C5) showing a downfield shift. publish.csiro.auchemicalbook.com
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C2 | 145 - 155 |
| C3 | 120 - 130 (quartet) |
| C4 | 110 - 120 |
| C4a | 140 - 150 |
| C5 | 150 - 160 |
| C6 | 115 - 125 |
| C7 | 120 - 130 |
| C8 | 110 - 120 |
| C8a | 140 - 150 |
| CF₃ | 120 - 130 (quartet) |
Note: These are estimated ranges and can be affected by solvent and other substituents.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Confirmation
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly useful for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shifts in ¹⁹F NMR span a very wide range, providing excellent signal dispersion. nih.govalfa-chemistry.com
In the case of this compound, the ¹⁹F NMR spectrum will show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key diagnostic marker for the presence and electronic environment of the CF₃ group. dovepress.comnih.gov The typical chemical shift range for a CF₃ group attached to an aromatic ring is between -60 and -70 ppm (relative to CFCl₃). wikipedia.orgrsc.org The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that the fluorine atoms are not adjacent to any protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Confirmation and Fragmentation Patterns
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for the analysis of complex mixtures and for the confirmation of the molecular weight of synthesized compounds. nih.gov
For this compound derivatives, LC-MS analysis provides the exact mass of the molecular ion, which confirms the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. researchgate.netresearchgate.net Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules like HCN or the substituent groups. The fragmentation of the trifluoromethyl group can also be observed. nih.gov
Interactive Data Table: Expected LC-MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 214 [M+H]⁺ | 195 | HF |
| 214 [M+H]⁺ | 187 | HCN |
| 214 [M+H]⁺ | 145 | CF₃ |
Note: The fragmentation pattern can vary depending on the ionization method and collision energy.
Electron Impact Mass Spectrometry (EIMS)
Electron impact mass spectrometry (EIMS) is a classic ionization technique where high-energy electrons bombard the sample molecule, leading to the formation of a radical cation (molecular ion) and subsequent fragmentation. youtube.com The resulting mass spectrum is a fingerprint of the molecule and can be used for structural elucidation and identification. chempap.orgnih.gov
The EIMS spectrum of this compound would show a prominent molecular ion peak. The fragmentation pattern would be characterized by the cleavage of the quinoline ring and the loss of the trifluoromethyl and hydroxyl groups. The stability of the quinoline ring often leads to characteristic fragment ions. chempap.org
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally labile compounds. creative-proteomics.comwikipedia.org In this method, a high-energy beam of neutral atoms, typically argon or xenon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orglibretexts.org
For this compound derivatives, FAB-MS provides crucial information about the molecular weight of the parent compound. The resulting mass spectrum typically shows a prominent peak corresponding to the quasi-molecular ion, which allows for the direct determination of the molecular mass. youtube.com The low fragmentation nature of FAB-MS ensures that the parent molecule remains largely intact, simplifying spectral interpretation. wikipedia.org This technique is advantageous for confirming the successful synthesis of the target molecule and for analyzing compounds that are difficult to volatilize or are prone to decomposition under other ionization methods. creative-proteomics.comlibretexts.org The sustained ion current produced from the liquid matrix allows for prolonged analysis and the potential for tandem mass spectrometry (MS/MS) experiments to elicit further structural details. libretexts.org
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike unit mass resolution techniques, HR-MS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios with extremely high accuracy, often to within a few parts per million (ppm). hilarispublisher.comnih.gov
When analyzing this compound derivatives, HR-MS provides the high mass accuracy necessary to distinguish between ions with the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass to the calculated theoretical masses of possible elemental compositions, the correct molecular formula can be confidently assigned. This level of precision is critical for verifying the identity of newly synthesized compounds and for differentiating between isomers. The enhanced resolution of HR-MS also aids in resolving complex isotopic patterns and separating analyte signals from background noise, leading to improved sensitivity and data quality. hilarispublisher.com This technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and quantify impurities, even those that co-elute. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups.
For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically produce strong, sharp absorptions in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1400-1600 cm⁻¹ region. The specific positions and intensities of these bands can provide valuable information about the molecular structure and bonding environment.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| O-H (hydroxyl) | 3200-3600 (broad) |
| Aromatic C-H | >3000 |
| C=C, C=N (quinoline ring) | 1400-1600 |
| C-F (trifluoromethyl) | 1000-1400 (strong, sharp) |
This table presents expected FT-IR absorption ranges for the functional groups in this compound.
UV-Vis Spectroscopy for Electronic Transition Analysis and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems within the molecule.
In this compound and its derivatives, the quinoline ring system constitutes the primary chromophore. The electronic spectrum is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the nature of the solvent.
Solvatochromism , the change in the color of a solution with a change in solvent polarity, is a phenomenon often studied using UV-Vis spectroscopy. By recording the UV-Vis spectra of a compound in a series of solvents with varying polarities, it is possible to probe the nature of the ground and excited electronic states. A shift in λmax to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity often indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests a less polar excited state. Such studies on quinoline derivatives have been conducted to understand their photophysical properties. researchgate.net The analysis of solvatochromic shifts provides valuable information about the intramolecular charge transfer characteristics of the molecule. researchgate.net
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift (Relative to a non-polar solvent) |
| Hexane | 1.88 | - |
| Dichloromethane | 8.93 | Red Shift |
| Ethanol (B145695) | 24.55 | Greater Red Shift |
| Water | 80.1 | Largest Red Shift |
This table illustrates a hypothetical example of solvatochromic shifts for a quinolinol derivative.
X-ray Crystallography for Definitive Structural Determination
Crystal Packing and Hydrogen-Bonding Network Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined.
For derivatives of this compound, X-ray crystallographic analysis reveals not only the intramolecular bond lengths and angles but also the intermolecular interactions that govern the crystal packing. nih.gov A key feature of the crystal structure of such compounds is the presence of hydrogen bonding. The hydroxyl group of the quinolinol moiety can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. nih.goved.ac.uk These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netresearchgate.net
| Interaction Type | Typical Interatomic Distance (Å) | Significance in Crystal Packing |
| O-H···N Hydrogen Bond | 2.7 - 3.2 | Primary structural motif, forms chains or dimers. nih.goved.ac.uk |
| C-H···O Hydrogen Bond | 3.0 - 3.5 | Secondary interaction, contributes to network stability. researchgate.net |
| π-π Stacking | 3.3 - 3.8 | Stabilizes the packing of aromatic rings. nih.gov |
This table summarizes common intermolecular interactions observed in the crystal structures of quinolinol derivatives.
Spatial Geometry and Molecular Conformation
The spatial geometry and molecular conformation of this compound are dictated by the inherent planarity of the quinoline ring system and the influence of its substituents. The quinoline core, a bicyclic aromatic heterocycle, is fundamentally planar. However, the addition of the trifluoromethyl (-CF₃) group at the C3 position and a hydroxyl (-OH) group at the C5 position introduces specific conformational and electronic effects.
Computational modeling and data from related structures indicate that the quinoline ring system itself remains largely planar. mdpi.com The trifluoromethyl group, with its tetrahedral geometry, and the hydroxyl group will extend from this plane. The rotational barrier around the C-C bond connecting the -CF₃ group to the quinoline ring is generally low, allowing for relatively free rotation. Similarly, the C-O bond of the hydroxyl group also permits rotation.
Chromatographic Methods for Purity and Separation
Chromatography is an indispensable tool for the analysis of quinoline derivatives, providing effective means for separation, identification, and purity assessment. researchgate.netbutlerov.com The relationship between the molecular structure of these compounds and their chromatographic retention is a key area of study, allowing for the development of predictive models for separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment and Retention Time Determination
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and retention time of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. researchgate.netnih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecyl silica (B1680970) (ODS, C18), is used with a polar mobile phase. researchgate.netmdpi.com The retention of this compound is governed by the interplay of its hydrophobic and polar characteristics. The quinoline ring and the trifluoromethyl group contribute to its hydrophobicity, leading to interactions with the nonpolar stationary phase. Conversely, the polar hydroxyl group enhances its interaction with the polar mobile phase. researchgate.net
The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) (ACN) and an aqueous buffer, is a critical parameter. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of the main compound from any impurities or related derivatives. nih.govmdpi.com The choice of buffer can also be crucial; for instance, specialized buffers can be used to improve peak shape and selectivity for challenging separations of quinoline compounds. sielc.com
The retention time (tR) is a characteristic parameter for this compound under specific HPLC conditions and is used for its identification. Purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. UV detection is commonly used, with the wavelength set to an absorption maximum of the quinoline chromophore to ensure high sensitivity. mdpi.com
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value/Description |
| Column | Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis at an appropriate wavelength (e.g., 348 nm) mdpi.com |
| Expected Retention | The retention will be influenced by the hydrophobic -CF₃ group and the polar -OH group. researchgate.net |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method is crucial for validating the empirical formula of a newly synthesized batch of this compound. rsc.org
The technique involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The fluorine content can be determined by other specialized methods, such as ion chromatography after combustion and absorption.
The experimentally determined percentages of each element are then compared with the theoretical values calculated from the compound's molecular formula, C₁₀H₆F₃NO. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₆F₃NO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 56.35% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.84% |
| Fluorine | F | 18.998 | 3 | 56.994 | 26.74% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.50% |
| Total | 213.159 | 100.00% |
Resolution of Conflicting Spectral Data
During the characterization of this compound, conflicting or ambiguous spectral data may arise from several sources. The presence of isomers, tautomers, or unexpected fragmentation patterns can complicate spectral interpretation.
One potential source of conflict is the presence of positional isomers, which have the same molecular formula but differ in the arrangement of substituents on the quinoline ring. These isomers can be difficult to separate and may have very similar spectral properties. uab.edu For example, a synthetic batch might contain isomers like 7-(Trifluoromethyl)quinolin-5-ol or 3-(Trifluoromethyl)quinolin-8-ol. Advanced chromatographic techniques, such as high-resolution HPLC or GC-MS, are essential for separating such isomers before analysis. uab.edu
Another issue can be keto-enol tautomerism. The "-ol" (enol) form of 5-hydroxyquinoline (B119867) can potentially exist in equilibrium with its keto tautomer, quinolin-5(4H)-one. The presence of both tautomers in a sample can lead to more complex NMR and IR spectra than expected for a single species. The specific solvent and temperature can influence the position of this equilibrium.
The trifluoromethyl group itself can lead to complex splitting patterns in ¹H and ¹³C NMR spectra due to H-F and C-F coupling. Misinterpretation of these complex multiplets could lead to an incorrect structural assignment.
Resolving these conflicts requires a multi-faceted analytical approach.
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula with high confidence. rsc.org
Tandem Mass Spectrometry (MS/MS): Can help distinguish between isomers by analyzing their unique fragmentation patterns. nih.gov
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can establish connectivity between protons and carbons, providing unambiguous proof of the substituent positions and resolving complex splitting patterns.
Combined Techniques: Employing complementary methods, such as coupling HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS), allows for the separation and identification of components in a complex mixture, providing clarity that a single technique may not offer. nih.gov
By systematically applying these advanced analytical strategies, researchers can resolve ambiguities and ensure the accurate and complete characterization of this compound.
Reactivity and Derivatization Studies of 3 Trifluoromethyl Quinolin 5 Ol
Nucleophilic Substitution Reactions
The quinoline (B57606) ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially when activated by electron-withdrawing groups or when a good leaving group is present. For instance, related 2-chloroquinoline (B121035) derivatives can undergo nucleophilic aromatic substitution. In these reactions, the chloro group is displaced by various nucleophiles. This reactivity is a cornerstone in the derivatization of the quinoline core, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
However, specific studies detailing the nucleophilic substitution reactions directly on the 3-(Trifluoromethyl)quinolin-5-ol scaffold are not extensively documented in the currently available literature. The electronic influence of the trifluoromethyl group at the 3-position and the hydroxyl group at the 5-position would likely modulate the reactivity of the quinoline ring towards nucleophiles, but dedicated studies on this specific substrate are needed for a comprehensive understanding.
Electrophilic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of the quinoline ring system, electrophilic attack generally occurs on the benzene (B151609) ring portion, with a preference for positions 5 and 8. This regioselectivity is dictated by the electron-donating nature of the benzene ring and the deactivating effect of the nitrogen atom in the pyridine (B92270) ring.
While this is the general reactivity pattern for the parent quinoline, the presence of the strongly electron-withdrawing trifluoromethyl group at position 3 and the electron-donating hydroxyl group at position 5 on the target molecule, this compound, would significantly alter the electron density distribution and thus the preferred sites of electrophilic attack. The interplay between these two substituents would create a unique electronic environment. Despite the theoretical interest, specific experimental studies on the electrophilic substitution reactions of this compound are not readily found in the surveyed scientific literature.
Functional Group Interconversions Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, making its interconversion into other functional groups a challenging task. Reactions involving the transformation of a CF3 group typically require harsh conditions and specialized reagents. While there is extensive research on methods for introducing trifluoromethyl groups onto aromatic rings, the reverse reactions or interconversions are less common.
In the context of the quinoline scaffold, studies specifically detailing the functional group interconversions of the trifluoromethyl group at the 3-position of this compound are scarce. The development of methodologies to selectively transform the CF3 group in such a complex heterocyclic system would be of significant synthetic interest, potentially opening up new avenues for derivatization.
Cyclization Reactions and Annulation Strategies
The synthesis of the quinoline core itself often relies on cyclization and annulation strategies. Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are classical methods for constructing the quinoline ring system. Modern synthetic chemistry has expanded upon these with a multitude of new strategies, including transition-metal-catalyzed annulations.
In the context of trifluoromethyl-substituted quinolines, several synthetic approaches have been developed that employ cyclization as a key step. These methods often start with precursors already bearing the trifluoromethyl group, which are then subjected to reaction conditions that promote ring closure to form the quinoline scaffold. For example, intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives has been utilized to prepare 4-hydroxy-2-(trifluoromethyl)quinolines. Another approach involves the reaction of α,β-alkynic hydrazones with a hypervalent iodine reagent to achieve a trifluoromethylation/cyclization cascade, yielding 3-trifluoromethylpyrazoles, which can be precursors to pyrazolo-fused quinolines.
These strategies highlight the importance of cyclization reactions in accessing the core structure of interest, although direct application to the synthesis of this compound would depend on the availability of suitably substituted starting materials.
Condensation and Oxidation Reactions
Condensation reactions are a broad class of reactions that involve the joining of two molecules, often with the elimination of a small molecule like water. In the context of this compound, the hydroxyl group at the 5-position could potentially participate in condensation reactions, such as etherification or esterification, to yield a variety of derivatives. However, specific examples of such reactions with this particular substrate are not well-documented in the literature.
Oxidation reactions of the quinoline ring can lead to various products, including N-oxides or degradation products, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group and the hydroxyl group would influence the outcome of such reactions. While the oxidation of alcohols is a common transformation, in this case, the hydroxyl group is phenolic, and its oxidation would proceed via different mechanisms than that of an aliphatic alcohol. Specific studies on the oxidation of this compound are not prevalent in the available scientific reports.
Formation of Hybrid Systems and Conjugates
The synthesis of hybrid molecules, where two or more pharmacophoric units are combined into a single entity, is a powerful strategy in drug discovery. The this compound scaffold serves as a valuable building block for the creation of such hybrid systems. Research has shown that quinoline derivatives can be successfully conjugated with various heterocyclic rings, including oxadiazoles, thiazolidinones, tetrazoles, and pyrazoles, to generate novel compounds with potentially enhanced biological activities.
Quinoline-Oxadiazole Hybrids
The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore. The synthesis of quinoline-oxadiazole hybrids often involves the conversion of a carboxylic acid or its derivative on the quinoline core into the oxadiazole ring. For instance, a quinoline-3-carbohydrazide (B3054276) can be cyclized with various reagents to form the corresponding 1,3,4-oxadiazole. A study describes the synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide (B1668358) derivatives which are then converted to 1,3,4-oxadiazoles. bohrium.com
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| 7-(Trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazide | Various aldehydes/acid chlorides | Quinoline-1,3,4-oxadiazole hybrid | bohrium.com |
Quinoline-Thiazolidinone Hybrids
Thiazolidinone is another important heterocyclic motif in medicinal chemistry. The synthesis of quinoline-thiazolidinone hybrids typically proceeds through the condensation of a quinoline-containing aldehyde or amine with a thiazolidinone precursor. For example, a common route involves the reaction of a quinoline aldehyde with an amine to form a Schiff base, which then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| Quinoline-based Schiff base | Thioglycolic acid | Quinoline-thiazolidinone hybrid | nih.gov |
Quinoline-Tetrazole Hybrids
The tetrazole ring is often used as a bioisostere for a carboxylic acid group. The construction of quinoline-tetrazole hybrids can be achieved through various synthetic routes. A common method involves the reaction of a nitrile-substituted quinoline with an azide (B81097) source, such as sodium azide, to form the tetrazole ring via a [3+2] cycloaddition.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| Quinoline-nitrile | Sodium Azide | Quinoline-tetrazole hybrid | chemrestech.com |
Quinoline-Pyrazolo Hybrids
Pyrazolo-fused quinolines represent a class of compounds with significant biological interest. Their synthesis often involves the reaction of a suitably functionalized quinoline with a hydrazine (B178648) derivative. For example, a quinoline bearing a β-dicarbonyl or an α,β-unsaturated carbonyl moiety can react with hydrazine to form the pyrazole (B372694) ring. Multicomponent reactions have also been employed to construct these complex heterocyclic systems in a single step.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| Quinoline with β-dicarbonyl moiety | Hydrazine | Pyrazolo-quinoline hybrid | nih.gov |
Computational Chemistry and Theoretical Modeling of 3 Trifluoromethyl Quinolin 5 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 3-(Trifluoromethyl)quinolin-5-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine its most stable conformation. nih.gov The optimization process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. youtube.com
These calculations reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline (B57606) ring system is a critical factor influencing its electronic properties and intermolecular interactions. The orientation of the trifluoromethyl and hydroxyl groups relative to the quinoline core is also determined, which is essential for understanding steric and electronic effects.
The electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. The energies of the HOMO and LUMO are crucial for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -850 | Hartrees |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.
Hartree-Fock (HF) Simulations for Spectroscopic Property Prediction
Hartree-Fock (HF) is an ab initio method that provides a foundational understanding of a molecule's electronic structure. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF simulations are valuable for predicting certain spectroscopic properties. scirp.org For this compound, HF calculations, often with a basis set like 6-311++G(d,p), can be used to compute properties such as nuclear magnetic resonance (NMR) chemical shifts. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method, implemented within HF theory, is commonly used to predict the ¹H and ¹³C NMR spectra. nih.gov These theoretical chemical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. HF methods can also be employed as a starting point for more advanced calculations that include electron correlation.
Prediction of Vibrational Spectra (e.g., IR and Raman)
Theoretical prediction of infrared (IR) and Raman spectra is a valuable tool for identifying and characterizing molecular structures. For this compound, these spectra can be calculated using both DFT and HF methods. nih.gov The calculations yield the harmonic vibrational frequencies and their corresponding intensities for IR and Raman activities.
The vibrational modes are associated with specific molecular motions, such as the stretching and bending of bonds. For example, the characteristic vibrational frequencies of the C=O, O-H, C-F, and quinoline ring C-N and C-C bonds can be identified. A detailed analysis of the potential energy distribution (PED) helps in the precise assignment of each vibrational band to a specific molecular motion. researchgate.netnih.gov The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov It's common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3400 |
| C=O (keto tautomer) | Stretching | 1680 |
| C-F (CF₃ group) | Symmetric Stretch | 1150 |
| Quinoline Ring | C=N Stretch | 1620 |
| Quinoline Ring | C-H Bending | 850 |
Note: The data in this table is hypothetical and intended to be illustrative.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with solvent molecules or other surrounding molecules. mdpi.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be traced.
Through MD, one can explore the different conformations accessible to the molecule at a given temperature and identify the most stable ones. This is particularly useful for understanding the rotational freedom of the trifluoromethyl group and the potential for intramolecular hydrogen bonding. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of another, which are crucial in determining the solid-state packing and bulk properties of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, a QSAR model can be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net Once a statistically robust and validated QSAR model is established, it can be used to predict the activity of new, untested compounds, including this compound, thereby prioritizing synthetic efforts. nih.govimist.ma
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies can be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors implicated in disease. nih.gov
The docking process involves placing the ligand into the binding site of the protein and calculating the binding energy for different poses. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com These studies can help to elucidate the mechanism of action of the compound and predict its binding affinity. For example, docking simulations could explore the interaction of this compound with the active site of a kinase or a DNA gyrase, providing a rationale for its potential as an inhibitor. nih.gov
Theoretical Studies on Energetic and Structural Properties
Theoretical studies on the energetic and structural properties of this compound provide a fundamental understanding of its stability and reactivity. These studies often involve high-level quantum chemical calculations to determine properties such as the heat of formation and strain energy.
The relative energies of different tautomers, such as the enol and keto forms of the quinolin-5-ol moiety, can be calculated to determine the most stable isomer in different environments (gas phase or in solution). nih.gov Structural properties, such as the planarity of the quinoline ring and the conformational preferences of the trifluoromethyl group, are also investigated in detail. researchgate.net These theoretical insights are crucial for interpreting experimental data and for designing new derivatives with desired properties.
Biological Activity Research of 3 Trifluoromethyl Quinolin 5 Ol Derivatives
Antimicrobial Activity Studies
The quinoline (B57606) scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing promise against bacteria, fungi, and mycobacteria. nih.gov The introduction of a trifluoromethyl group can significantly enhance the biological activity of these compounds. utmb.edu
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoline scaffold have been evaluated for their effectiveness against a variety of both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of clinically relevant strains. For instance, certain quinoline derivatives have shown activity against Staphylococcus aureus and Escherichia coli. nih.govrsc.org The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Research has shown that many plant-derived compounds and synthetic molecules containing heterocyclic rings, like quinoline, can inhibit both Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govcetjournal.it For example, a series of lipophilic heterocyclic quinolone compounds were generally inactive against ESKAPE pathogens, but specific derivatives did exhibit moderate to poor activity against S. aureus and A. baumannii. nih.gov Compound 8c from one study showed an MIC of 16 µg/mL against Methicillin-resistant S. aureus (MRSA), while compound 8g had an MIC of 32 µg/mL against the same strain. nih.gov In another study, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone demonstrated inhibitory activity against Bacillus cereus, Staphylococcus aureus, and Salmonella enteritidis with MIC₅₀ values of 14, 4, and 6 µg/mL, respectively. mdpi.com
Below is a table summarizing the antibacterial activity of selected quinoline and related derivatives from various studies.
Table 1: Antibacterial Activity of Selected Derivatives
| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 8c (Quinolone) | Staphylococcus aureus (MRSA) | 16 | nih.gov |
| Compound 8g (Quinolone) | Staphylococcus aureus (MRSA) | 32 | nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 14 (MIC₅₀) | mdpi.com |
| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | 4 (MIC₅₀) | mdpi.com |
| 5,8-dihydroxy-1,4-naphthoquinone | Salmonella enteritidis | 6 (MIC₅₀) | mdpi.com |
| 7-hydroxycoumarin | Escherichia coli | 800 | nih.gov |
| 7-hydroxycoumarin | Staphylococcus aureus | 200 | nih.gov |
| Indole-3-carbinol | Escherichia coli | 800 | nih.gov |
| Indole-3-carbinol | Staphylococcus aureus | 400 | nih.gov |
Antifungal Efficacy Against Various Fungal Pathogens
In addition to antibacterial properties, quinoline derivatives have been investigated for their ability to combat fungal infections. Fungal pathogens such as Candida albicans, Aspergillus niger, and others pose significant health threats, particularly in immunocompromised individuals.
Quinoxaline derivatives, which are structurally related to quinolines, have demonstrated broad-spectrum antifungal activity. nih.gov For example, the novel derivative 3-hydrazinoquinoxaline-2-thiol was found to be more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans. nih.gov It also showed high efficacy against Candida glabrata and Candida parapsilosis. nih.gov Similarly, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone was effective against Candida albicans with an MIC₅₀ value of less than 0.6 µg/mL. mdpi.com Other studies have shown that some cinnamaldehyde (B126680) derivatives are effective against fluconazole-resistant Candida albicans, inhibiting biofilm formation and hyphal development. nih.gov
Anti-mycobacterial Activity Assessment
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The unique, lipid-rich cell wall of this bacterium makes it notoriously difficult to treat, necessitating the search for new, effective drugs. nih.gov Lipophilic quinoline derivatives have been identified as a promising class of anti-TB agents. nih.gov
Several studies have synthesized and evaluated quinoline derivatives for their in vitro activity against M. tuberculosis. In one such study, a series of quinolone compounds exhibited anti-Mtb activity with MIC₉₀ values ranging from 0.24 to 31 µM. nih.gov Another study focused on hydrazone derivatives of 2,8-bis(trifluoromethyl)quinoline, which demonstrated very good antituberculosis activities against Mycobacterium tuberculosis H₃₇Rv and multidrug-resistant (MDR) strains. utmb.edu Furthermore, a series of 3-substituted 5-hydroxy-5-trifluoromethyl pyrazoles, which share structural motifs with the target compound, were synthesized. nih.gov Two compounds from this series, 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole (2a) and 5-hydroxy-3-(4-methylphenyl)-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole (B372694) (2d) , were among the most active against susceptible M. tuberculosis and several isoniazid-resistant strains. nih.gov These compounds were found to inhibit the biosynthesis of mycolic acid, a critical component of the mycobacterial cell wall. nih.gov
Mechanisms of Antimicrobial Action
Understanding the mechanism by which antimicrobial agents kill pathogens is crucial for their development. For many quinoline-based antimicrobials, the primary target appears to be the bacterial cell membrane. nih.govresearchgate.net These compounds, particularly those with cationic properties, are drawn to the anionic lipids present in bacterial membranes. researchgate.net
The interaction leads to membrane disruption, increased permeability, and depolarization. nih.govresearchgate.net This damage causes the leakage of essential intracellular components, such as ATP and ions, ultimately leading to cell death. mdpi.comnih.gov One quinoline-derived antimicrobial, HT61, has been shown to disrupt the membrane of S. aureus, causing depolarization and the release of intercellular contents. nih.gov Neutron reflectometry data indicated that HT61 causes significant structural damage to lipid bilayers, with the effect being more pronounced in membranes with a higher content of anionic lipids. nih.gov This suggests that the primary mode of action for HT61 is directed at the cytoplasmic membrane of Gram-positive bacteria. nih.gov This mechanism is advantageous as it is rapid and also effective against non-multiplying or "persister" cells, which are often tolerant to conventional antibiotics that target metabolic processes. researchgate.net
Anticancer and Antiproliferative Investigations
The quinoline core is a privileged scaffold in medicinal chemistry, not only for antimicrobial agents but also for the development of anticancer drugs. researchgate.net Many derivatives have been designed to target specific proteins and signaling pathways that are dysregulated in cancer cells.
Inhibition of Kinase Targets (e.g., HER2/EGFR)
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play critical roles in cell growth, proliferation, and survival. nih.govnih.gov Their overexpression or mutation is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC), breast, and gastric cancers, making them prime targets for therapeutic intervention. nih.govresearchgate.net
Numerous quinoline derivatives have been developed as potent inhibitors of EGFR and HER2. nih.govlookchem.com These inhibitors are often designed to compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that drive tumor growth. nih.gov For example, 4-anilinoquinoline-3-carbonitriles have been shown to be effective EGFR kinase inhibitors, with one compound exhibiting an IC₅₀ value of 7.5 nM. nih.gov Another derivative with an arylcyclopropylamino group at the C-4 position of the quinoline-3-carbonitrile core showed an IC₅₀ of 5 nM against EGFR. nih.gov
Some quinoline derivatives have been designed as dual inhibitors, targeting both EGFR and HER2. lookchem.com Pyrotinib, an irreversible EGFR/HER2 tyrosine kinase inhibitor, has shown high potency against HER2-dependent breast and ovarian cancer cell lines. nih.gov A series of novel quinazoline (B50416) derivatives, which are structurally similar to quinolines, were designed as irreversible dual EGFR/HER2 inhibitors. lookchem.com Several of these compounds displayed nanomolar IC₅₀ values against both kinases, with some being more potent than the approved drug afatinib. lookchem.com
Table 2: Kinase Inhibitory Activity of Selected Quinoline/Quinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 44 (4-anilinoquinoline-3-carbonitrile) | EGFR | 7.5 | nih.gov |
| Compound 45 (Quinoline-3-carbonitrile) | EGFR | 5 | nih.gov |
| Compound 6 (Quinazoline derivative) | EGFR | 10 | nih.gov |
| Compound 6 (Quinazoline derivative) | VEGFR2 | 80 | nih.gov |
| Compound 1a (Quinazoline derivative) | EGFR | 0.4 | lookchem.com |
| Compound 1a (Quinazoline derivative) | HER2 | 19.3 | lookchem.com |
| Compound 1d (Quinazoline derivative) | EGFR | 0.5 | lookchem.com |
| Compound 1d (Quinazoline derivative) | HER2 | 17.5 | lookchem.com |
| Compound 1v (Quinazoline derivative) | EGFR | 1.4 | lookchem.com |
| Compound 1v (Quinazoline derivative) | HER2 | 10.9 | lookchem.com |
| Afatinib (Reference Drug) | EGFR | 0.5 | lookchem.com |
| Afatinib (Reference Drug) | HER2 | 14 | lookchem.com |
Cytotoxicity in Cancer Cell Lines (e.g., pancreatic cancer cell lines)
Derivatives of quinoline featuring a trifluoromethyl group have demonstrated notable cytotoxic effects against various cancer cell lines. In a study focused on pancreatic cancer, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against PANC-1 and CAPAN-1 pancreatic cancer cell lines. acs.orgnih.gov
Among the synthesized compounds, a derivative bearing a 4-trifluoromethyl phenyl moiety (compound 3f) exhibited significant cytotoxicity, showing potency that was two-fold greater than the standard chemotherapeutic drug, cisplatin, against the PANC-1 cell line. acs.orgnih.gov Another compound in the series (compound 3h) also displayed significant and selective cytotoxicity against the CAPAN-1 cell line. acs.orgnih.gov Flow cytometric analysis of the most cytotoxic compounds revealed that they induced apoptosis in the pancreatic cancer cells. acs.orgnih.gov For instance, compound 3h induced apoptosis in 20.6% of CAPAN-1 cells. acs.orgnih.gov
These findings highlight the potential of trifluoromethyl-substituted quinoline derivatives as a promising avenue for the development of new anticancer agents, particularly for pancreatic cancer.
Table 1: Cytotoxicity of Selected Quinoline Derivatives in Pancreatic Cancer Cell Lines
| Compound | Target Cell Line | Cytotoxicity Metric (IC50) | Apoptosis Induction | Reference |
|---|---|---|---|---|
| Compound 3f (4-trifluoromethyl phenyl derivative) | PANC-1 | Two-fold more potent than cisplatin | Yes | acs.orgnih.gov |
| Compound 3h | CAPAN-1 | Significant cytotoxicity | 20.6% | acs.orgnih.gov |
| Cisplatin (standard drug) | PANC-1 | - | - | acs.orgnih.gov |
Synergistic Effects with Other Therapeutic Agents
The combination of different therapeutic agents is a common strategy in medicine to enhance efficacy and overcome drug resistance. Research into the synergistic effects of trifluoromethyl-containing compounds with other drugs has shown promise. For example, selinexor, a drug that contains a 3,5-bis(trifluoromethyl)phenyl moiety, has demonstrated synergistic anticancer activity when used in combination with other therapeutic agents in preclinical studies. mdpi.com
In the context of infectious diseases, the use of combination therapy involving quinoline-based compounds has been a key strategy to combat drug-resistant malaria. nih.gov This approach of combining quinolines with other antimalarial drugs has led to improved therapeutic outcomes. nih.gov While specific studies on the synergistic effects of 3-(Trifluoromethyl)quinolin-5-ol derivatives are not extensively detailed, the precedent set by other trifluoromethylated and quinoline-based compounds suggests a strong rationale for investigating their potential in combination therapies to enhance therapeutic efficacy against various diseases, including cancer and infectious diseases.
Antiviral Activity Assessments
The broad-spectrum biological activity of quinoline derivatives extends to the realm of antiviral research.
Inhibition of Viral Replication
Quinoline derivatives have been investigated for their ability to inhibit the replication of a variety of viruses. rsc.org For instance, certain quinoline compounds have shown activity against Dengue virus serotype 2 (DENV2), inhibiting the virus in the low and sub-micromolar range in a dose-dependent manner. rsc.org These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. rsc.org The antiviral activity of some quinoline derivatives is thought to occur in the early stages of the viral infection. rsc.org
Furthermore, quinoline and quinazoline derivatives have been screened for their inhibitory effects on the RNA synthesis of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Three compounds, in particular, demonstrated significant potency in inhibiting RNA synthesis driven by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with relatively low cytotoxicity. nih.gov
HIV-1 Integrase Inhibition
A critical target in the lifecycle of the Human Immunodeficiency Virus (HIV) is the integrase enzyme (IN), which is responsible for integrating the viral DNA into the host cell's genome. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a class of antiviral agents that bind to the dimer interface of the integrase, away from the catalytic site, and disrupt its function by inducing an aberrant multimerization of the enzyme.
Multi-substituted quinoline-based ALLINIs have been studied to understand the structural features that contribute to their antiviral properties. Research has shown that styrylquinoline (SQ) derivatives can efficiently inhibit the 3'-processing activity of HIV-1 integrase with IC50 values in the micromolar range. The mechanism of this inhibition is believed to be competitive, preventing the recognition and binding of the viral DNA to the integrase.
Antimalarial Activity Profiling
Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery. The introduction of trifluoromethyl groups into the quinoline scaffold has been a key strategy to enhance activity against drug-resistant strains of the malaria parasite, Plasmodium falciparum.
In vitro studies have demonstrated the antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. mdpi.com Derivatives containing two trifluoromethyl groups were found to have slightly higher in vitro activity against the chloroquine-sensitive D10 strain of P. falciparum compared to those with a single trifluoromethyl group. mdpi.com For example, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones displayed IC50 values of 4.8 and 5.2 micrograms/ml, respectively. mdpi.com The proposed mechanism of action for these compounds is the intercalation into the parasite's DNA. mdpi.com
Further research into 2,8-bis-(trifluoromethyl)quinoline derivatives, which are structurally simpler than the known antimalarial drug mefloquine, has identified compounds with potent activity. One such compound was found to be three times more potent than chloroquine (B1663885), with an IC50 value of 0.083 µM. The trifluoromethyl group at the 2-position of a mdpi.comtriazolo[1,5-a]pyrimidine ring, a bioisostere of quinoline, has also been shown to increase anti-P. falciparum activity.
Table 2: Antimalarial Activity of Selected Trifluoromethyl-Substituted Quinoline and Related Derivatives
| Compound/Derivative Class | Parasite Strain | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | P. falciparum (D10) | 4.8 µg/mL | mdpi.com |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | P. falciparum (D10) | 5.2 µg/mL | mdpi.com |
| 2,8-bis-(trifluoromethyl)quinoline derivative | Not Specified | 0.083 µM | |
| 2-(Trifluoromethyl) mdpi.comtriazolo[1,5-a]pyrimidine derivative (4-CF3) | P. falciparum | 0.3 µM |
Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Antioxidant)
The therapeutic potential of quinoline derivatives extends beyond antimicrobial and anticancer applications, with research indicating activity in several other pharmacological areas.
Anti-inflammatory Activity: Substituted quinoline carboxylic acids have been shown to possess anti-inflammatory and antiarthritic properties. One such compound suppressed inflammation and joint destruction in animal models of arthritis. The mechanism of action is believed to involve the downregulation of T-cell function, distinguishing it from nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticonvulsant Activity: Several 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds with a 2-hydroxypropyloxyquinoline moiety, in particular, displayed excellent anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. The anticonvulsant effects of these derivatives may be linked to their beta-blocking properties.
Antioxidant Activity: Quinoline derivatives have also been investigated for their antioxidant potential. Theoretical and experimental studies have been conducted to evaluate their ability to act as free radical scavengers. The antioxidant efficiency of some quinoline derivatives has been found to be greater than that of Trolox, a commonly used antioxidant standard. The position and nature of substituents on the quinoline ring are crucial in determining their antioxidant capacity.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For derivatives of this compound, SAR analyses have provided valuable insights into how different structural modifications impact their biological activities.
Influence of Trifluoromethyl Group on Binding Affinity and Potency
The trifluoromethyl (CF3) group plays a pivotal role in modulating the biological activity of quinoline derivatives. Its strong electron-withdrawing nature and high lipophilicity can enhance interactions with biological targets and improve metabolic stability. nih.gov
Research has shown that the presence of a trifluoromethyl group can significantly enhance binding affinity. nih.gov For instance, in a study on quinazolin-2-amine derivatives as ROR1 pseudokinase inhibitors, the replacement of a neutral hydrogen atom with a trifluoromethyl group or other electron-withdrawing groups led to an increase in binding activity to ROR1. acs.org Specifically, the introduction of an electron-withdrawing group resulted in a compound with a dissociation constant (KD) of 0.022 μM, while a decrease in electron-withdrawing ability led to a reduced binding activity with a KD of 3.10 μM. acs.org This highlights the favorable contribution of the CF3 group's electronic properties to target engagement.
Conversely, in some cases, the replacement of an alkyl group with a trifluoromethyl group can lead to a loss of potency. In the development of antimalarial quinazolinone-2-carboxamide derivatives, replacing an ethyl substituent with a trifluoromethyl group resulted in a 16-fold decrease in potency, suggesting that steric constraints or the preference for alkyl substituents in that specific binding pocket were more critical. acs.org
The CF3 group's impact is therefore context-dependent, relying on the specific interactions within the target's binding site. Its size, which is larger than a methyl group, can lead to enhanced hydrophobic interactions, thereby increasing affinity and selectivity. nih.gov
Table 1: Impact of Trifluoromethyl Group on ROR1 Binding Affinity
| Compound | Modification | Binding Affinity (KD, μM) | Reference |
| 56 | Trifluoromethyl group replaced with hydrogen | Reduced activity | acs.org |
| 57 | Introduction of electron-withdrawing group | 0.022 | acs.org |
| 58 | Decreased electron-withdrawing ability | 3.10 | acs.org |
Impact of Substituent Position and Nature on Biological Efficacy
The position and chemical nature of substituents on the quinoline ring are critical determinants of biological efficacy. SAR studies have systematically explored these factors to optimize the activity of various quinoline derivatives.
In the context of antifungal quinoline analogs, the type and position of substituents on a benzoate (B1203000) moiety attached to the quinoline core significantly influenced their activity against various phytopathogenic fungi. nih.gov For example, compounds with a 4-tert-butyl (2b), 4-fluoro (2e), or other specific substitutions (2f, 2k, 2n) on the benzoate ring exhibited good activity (>80%) against S. sclerotiorum, surpassing the positive control, Tebufloquin. nih.gov
Similarly, in the development of antibacterial oxazino quinoline derivatives, modifications at the N13-position were a primary focus. Replacing a phenylethyl group with various aliphatic chains and heterocycles led to a series of derivatives with varying activities. nih.gov Furthermore, opening the C ring of the oxazino quinoline and introducing a chloro atom at the 5-position of the quinoline scaffold was another strategy explored to enhance activity against Gram-negative bacteria. nih.gov
The position of the trifluoromethyl group itself is also crucial. An attempt to change the relative positions of a piperazine (B1678402) ring and a trifluoromethyl group from ortho to meta resulted in a complete loss of binding activity in a series of ROR1 inhibitors. acs.org This demonstrates that the spatial arrangement of these key functional groups is essential for proper interaction with the target protein.
Table 2: Antifungal Activity of Substituted Quinoline Analogs
| Compound | Substituent on Benzoate Ring | Activity against S. sclerotiorum (%) | Reference |
| 2b | 4-tert-butyl | >80 | nih.gov |
| 2e | 4-fluoro | >80 | nih.gov |
| 2f | 4-chloro | >80 | nih.gov |
| 2k | 2,4-dichloro | >80 | nih.gov |
| 2n | 4-(trifluoromethyl) | >80 | nih.gov |
| Tebufloquin (Control) | - | 75.0 | nih.gov |
Stereochemical Effects on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers of a compound can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids.
While specific studies focusing solely on the stereochemical effects of this compound derivatives are not extensively detailed in the provided search results, the general importance of stereoisomerism in the activity of quinoline derivatives is well-established. For instance, the synthesis of a tetracyclic quinobenzothiazinium derivative, which includes a trifluoromethyl group, highlighted the planarity of the molecular structure as a factor potentially facilitating its intercalation into DNA. nih.gov The spatial geometry and the arrangement of molecules in the crystal lattice, confirmed by X-ray diffraction, are critical for understanding its mechanism of action. nih.gov The study of quinine (B1679958), a natural quinoline alkaloid, and its diastereomer quinidine, which have different therapeutic applications, serves as a classic example of stereochemistry dictating biological function.
Comparative Analysis with Established Therapeutics
Comparing the activity of novel compounds with that of established therapeutics is a standard practice in drug discovery to assess their potential clinical utility.
In a study on anticancer quinobenzothiazinium derivatives, the novel compound 3 (5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] acs.orgnih.govbenzothiazinium chloride) demonstrated potent antiproliferative activity against pancreatic cancer cell lines. Its IC50 values against BxPC-3 and Panc-1 cell lines were 0.051 µM and 0.066 µM, respectively. nih.gov This potency is significant when considering that the mechanism of action is thought to involve complex formation with cancer cell DNA, similar to the anthracycline antibiotic doxorubicin, a commonly used chemotherapy agent. nih.gov
In the context of antifungal agents, new fluorinated quinoline analogs were compared to the commercial fungicide Tebufloquin. nih.gov Several of the synthesized compounds, such as 2b , 2e , 2f , 2k , and 2n , showed superior activity against S. sclerotiorum compared to Tebufloquin. nih.gov
Furthermore, in the development of antimalarial compounds, a novel quinazolinone-2-carboxamide derivative, 19f , was found to be 95-fold more potent than the original hit compound. acs.org Such comparisons are vital for gauging the improvement in efficacy achieved through structural modifications.
Table 3: Comparative Anticancer Activity of Quinobenzothiazinium Derivative 3
| Cell Line | Compound 3 IC50 (µM) | Reference |
| BxPC-3 (Pancreatic Adenocarcinoma) | 0.051 | nih.gov |
| Panc-1 (Epithelioid Pancreatic Carcinoma) | 0.066 | nih.gov |
| WI38 (Normal Human Lung Fibroblasts) | 0.36 | nih.gov |
Identification of Molecular Targets and Mechanisms of Action
Understanding the molecular targets and mechanisms of action of a compound is fundamental to its development as a therapeutic agent. For this compound derivatives, research has pointed towards several potential targets and mechanisms.
As mentioned earlier, some quinobenzothiazinium derivatives with a trifluoromethyl group are believed to exert their anticancer effects by forming complexes with the DNA of cancer cells, leading to the inhibition of cellular proliferation. nih.gov This intercalation into the DNA helix is a mechanism shared by established anticancer drugs like doxorubicin. nih.gov
In the context of kinase inhibition, quinoline derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways. For example, quinoline-based molecules have been designed to target receptors like c-Met, EGFR, and VEGFR, as well as proteins in the PI3K/Akt/mTOR pathway. nih.gov The trifluoromethyl group in these derivatives often occupies a hydrophobic pocket in the kinase domain, contributing to the binding affinity. nih.gov A study on ROR1 pseudokinase inhibitors demonstrated that quinazolin-2-amine derivatives, which can be considered related structures, bind to the ROR1 protein, with the trifluoromethyl group playing a key role in this interaction. acs.org
The broad spectrum of biological activities reported for quinoline derivatives, including anticancer, antimicrobial, and antiviral effects, suggests that they can interact with a diverse range of molecular targets. nih.govnih.gov For instance, some quinoline derivatives have been shown to inhibit HIV-1 reverse transcriptase, with the activity being influenced by the electronic properties of substituents on the quinoline ring. researchgate.net
Applications of 3 Trifluoromethyl Quinolin 5 Ol in Advanced Materials and Agrochemistry
Development of Liquid Crystals and Fluorescent Dyes
While direct studies on the liquid crystalline properties of 3-(Trifluoromethyl)quinolin-5-ol are not extensively documented, research into related quinoline (B57606) derivatives suggests its potential in this arena. For instance, the compound 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been utilized in the production of liquid crystals. The rigid, planar structure of the quinoline ring is a common feature in many liquid crystalline molecules, and the trifluoromethyl group can influence intermolecular interactions and molecular packing, which are critical for the formation of liquid crystal phases. Fluorine substitution is a known strategy for modifying the mesomorphic properties of liquid crystals, often leading to lower transition temperatures and wider mesophase ranges. mdpi.com
In the realm of fluorescent dyes, quinoline derivatives are well-established fluorophores. The addition of a dimethylamino group to a quinoline moiety, for example, has been shown to induce fluorescence, a principle that has been used to turn a quinoline-based anticancer agent into a fluorescent probe for cellular imaging. nih.gov Furthermore, a series of trifluoromethylated quinoline-phenol Schiff bases have been synthesized and shown to exhibit fluorescence quantum yields up to 0.85 in methanol. beilstein-journals.org These findings underscore the potential of the this compound scaffold in the design of novel fluorescent materials. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxyl group can create a "push-pull" system, which is a common design strategy for enhancing fluorescence.
Integration into Polymer Matrices for Electronic Applications (e.g., Sensors, Displays, OLEDs)
The integration of quinoline derivatives into polymer matrices is a key area of research for the development of advanced electronic devices such as organic light-emitting diodes (OLEDs). Quinoline-based materials, particularly 8-hydroxyquinoline (B1678124) derivatives, are widely used in OLEDs due to their excellent electron-transporting and light-emitting properties. researchgate.netresearchgate.net The trifluoromethyl group is known to enhance the performance of OLEDs by improving properties like electron mobility and thermal stability.
While specific research on the incorporation of this compound into polymer matrices for electronic applications is limited, the known characteristics of its constituent parts suggest significant potential. The quinoline core can provide the necessary electronic properties, while the trifluoromethyl group can enhance stability and performance. The hydroxyl group offers a potential site for polymerization or grafting onto a polymer backbone, allowing for its covalent integration into a polymer matrix. This could lead to the development of new materials for sensors, displays, and more efficient OLEDs. researchgate.net
Role in Agrochemical Agents for Enhanced Absorption and Efficacy
Trifluoromethylated compounds play a crucial role in modern agrochemicals. The trifluoromethyl group can significantly enhance the biological activity of a molecule by increasing its metabolic stability, lipophilicity, and cell membrane permeability. nih.gov This leads to improved absorption and efficacy of the active ingredient.
A closely related isomer, 5-(Trifluoromethyl)isoquinolin-3-ol, is used as an intermediate in the synthesis of agrochemicals. forecastchemicals.com This highlights the value of the trifluoromethylated quinoline/isoquinoline scaffold in this industry. It is plausible that this compound could also serve as a key building block or intermediate in the synthesis of novel herbicides, fungicides, or insecticides. The quinoline moiety itself is found in various bioactive molecules, and its combination with a trifluoromethyl group presents a promising strategy for the development of next-generation crop protection agents. nih.govresearchgate.netresearchgate.net
Corrosion Inhibition Properties
Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.netabechem.com Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The presence of heteroatoms like nitrogen and oxygen, as well as the planar aromatic structure, facilitates this adsorption.
Research on trifluoromethyl-substituted quinoline derivatives has demonstrated their superior corrosion inhibition performance. For example, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) and N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) have been reported as excellent corrosion inhibitors for mild steel in HCl and H2SO4 solutions. researchgate.netresearchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.netresearchgate.net Although direct studies on this compound are not available, the strong performance of these related compounds suggests its high potential as a corrosion inhibitor. The combination of the quinoline ring, the electron-withdrawing trifluoromethyl group, and the hydroxyl group could lead to strong adsorption and the formation of a highly effective protective film on metal surfaces.
| Compound Name | Application | Key Findings |
| 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline | Liquid Crystals | Utilized in the production of liquid crystals. |
| Trifluoromethylated quinoline-phenol Schiff bases | Fluorescent Dyes | Exhibit fluorescence quantum yields up to 0.85 in methanol. beilstein-journals.org |
| 8-Hydroxyquinoline derivatives | OLEDs | Widely used due to excellent electron-transporting and light-emitting properties. researchgate.netresearchgate.net |
| 5-(Trifluoromethyl)isoquinolin-3-ol | Agrochemicals | Used as an intermediate in the synthesis of agrochemicals. forecastchemicals.com |
| Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | Corrosion Inhibition | Excellent corrosion inhibitor for mild steel in acidic medium. researchgate.net |
| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | Corrosion Inhibition | Excellent corrosion inhibitor for mild steel in acid media. researchgate.net |
Challenges and Future Research Directions
Addressing Regioselectivity in Complex Derivatization
A significant hurdle in the synthesis of complex molecules based on the 3-(trifluoromethyl)quinolin-5-ol scaffold is achieving precise regioselectivity during derivatization. The quinoline (B57606) ring possesses multiple reactive sites, and controlling the position of incoming functional groups is paramount to establishing clear structure-activity relationships (SAR).
Modern synthetic strategies offer promising solutions to overcome these regioselectivity issues. One of the most powerful techniques is the use of directing groups in transition-metal-catalyzed C-H activation. mdpi.comnih.gov This approach involves the temporary installation of a group that directs the catalyst to a specific C-H bond, enabling functionalization at a desired position. nih.govnih.gov For this compound, the hydroxyl group itself could potentially act as an endogenous directing group, guiding metal catalysts to the C-4 or C-6 positions. Future research should focus on exploring various catalytic systems (e.g., based on palladium, rhodium, or iridium) to selectively functionalize the C-H bonds of the quinoline core. mdpi.comnih.gov
Furthermore, the development of traceless directing groups offers an elegant solution by facilitating regioselective modification without the need for a separate removal step, thereby improving synthetic efficiency. nih.gov Research into transient directing groups, which are formed in-situ and cleaved under the reaction conditions, also holds significant promise for the streamlined and regioselective derivatization of the this compound scaffold. mdpi.com
Table 1: Strategies to Address Regioselectivity
| Strategy | Description | Potential Application to this compound |
| Directing Group-Assisted C-H Activation | Utilization of a functional group to direct a metal catalyst to a specific C-H bond for functionalization. mdpi.comnih.gov | The inherent hydroxyl group at the C-5 position could be exploited as a directing group to achieve regioselective derivatization at adjacent positions. |
| Transient Directing Groups | In-situ formation of a directing group that is removed under the reaction conditions. mdpi.com | Simplifies the synthetic sequence by avoiding separate protection and deprotection steps for introducing a directing functionality. |
| Understanding Substituent Effects | Detailed study of the combined electronic and steric effects of the trifluoromethyl and hydroxyl groups. youtube.comyoutube.com | Computational and experimental studies can provide a predictive model for the regiochemical outcome of various derivatization reactions. |
Strategies for Optimizing Lipophilicity and Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its physicochemical properties, particularly lipophilicity. bohrium.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), plays a dichotomous role: it is essential for membrane permeability but can also lead to poor solubility, increased metabolic clearance, and off-target toxicity if too high. bohrium.comnih.gov
The trifluoromethyl group in this compound generally increases lipophilicity, which can enhance cell membrane permeability. rsc.org However, finding the optimal balance is crucial for developing drug candidates with favorable pharmacokinetic properties. Future research should focus on systematic modifications of the this compound scaffold to fine-tune its lipophilicity.
Furthermore, understanding the relationship between the three-dimensional structure of the molecule and its properties is key. The introduction of specific substituents can influence the molecule's conformation, which in turn affects its interaction with metabolic enzymes and transporters. nih.gov Computational modeling, in conjunction with experimental determination of pharmacokinetic parameters in vitro and in vivo, will be instrumental in guiding the design of derivatives with improved drug-like properties. nih.gov
Table 2: Approaches for Pharmacokinetic Optimization
| Strategy | Description | Relevance to this compound |
| Lipophilicity Modulation | Systematic introduction of polar or non-polar functional groups to achieve an optimal logP/logD range. bohrium.com | Derivatization of the hydroxyl group or other positions on the quinoline ring can fine-tune lipophilicity for improved ADME properties. |
| Improving Metabolic Stability | Introduction of blocking groups at metabolically labile sites. | The trifluoromethyl group itself often enhances metabolic stability; further modifications can protect other susceptible positions. |
| Enhancing Permeability | Optimization of the balance between lipophilicity and polar surface area. nih.govnih.gov | Strategic placement of hydrogen bond donors and acceptors can improve permeability without excessively increasing lipophilicity. |
| Structure-Pharmacokinetic Relationship (SPR) Studies | Systematic evaluation of how structural modifications impact the pharmacokinetic profile. nih.gov | Provides critical data to guide the rational design of new analogs with predictable and improved in vivo behavior. |
Discovery of Novel Mechanisms of Action for Emerging Biological Threats
The emergence and re-emergence of infectious diseases, along with the growing problem of drug resistance, necessitates the discovery of novel therapeutic agents with new mechanisms of action. nih.gov Quinoline-based compounds have a rich history in the fight against infectious diseases, most notably as antimalarials. nih.gov Derivatives of this compound represent a promising platform for the development of new drugs against a range of biological threats.
A key area for future research is the exploration of these derivatives as kinase inhibitors . nih.gov Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in many diseases, including cancer and viral infections. numberanalytics.comnih.gov The quinoline scaffold is a common feature in many approved kinase inhibitors. researchgate.net By designing and synthesizing libraries of this compound derivatives and screening them against various kinase panels, novel inhibitors with unique selectivity profiles could be identified. Understanding the binding modes of these compounds through molecular docking and co-crystallization studies will be essential for structure-guided optimization. ijmphs.com
Another promising avenue is the development of host-targeting antivirals . nih.govufl.edu Instead of targeting viral proteins, which can rapidly mutate and lead to resistance, this strategy focuses on inhibiting host cell factors that are essential for viral replication. ufl.edu This approach offers the potential for broad-spectrum activity against multiple viruses and a higher barrier to resistance. nih.gov Future studies should investigate the ability of this compound derivatives to modulate host pathways that are hijacked by emerging viruses, such as those involved in viral entry, replication, or egress. mdpi.com
The investigation of these compounds against parasitic diseases beyond malaria, such as leishmaniasis, also warrants further exploration, given the known activity of other quinoline derivatives against these pathogens.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into pharmaceutical synthesis. ijpsjournal.comresearchgate.net The development of environmentally benign methods for the synthesis of this compound and its derivatives is a critical area for future research.
Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the use of volatile organic solvents. nih.gov Future efforts should focus on the adoption of greener alternatives. This includes the use of:
Greener Solvents: Replacing hazardous solvents with more environmentally friendly options such as water, ethanol (B145695), or deep eutectic solvents. ijpsjournal.comresearchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. ijpsjournal.com
Catalytic Methods: Utilizing reusable and non-toxic catalysts, such as nanocatalysts or solid-supported acid catalysts, to improve efficiency and minimize waste. nih.govnih.govconicet.gov.ar For example, the Friedländer synthesis, a common method for preparing quinolines, can be made more sustainable by using recyclable catalysts. conicet.gov.ar
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing the formation of byproducts. nih.gov
The development of one-pot, multi-component reactions for the synthesis of functionalized quinolines is a particularly attractive green approach, as it can significantly reduce the number of synthetic steps, solvent usage, and waste generation. researchgate.net Applying these green chemistry principles to the synthesis of the this compound core and its subsequent derivatization will not only reduce the environmental impact of the research and development process but also contribute to more cost-effective and sustainable manufacturing in the long term.
Table 3: Green Chemistry Strategies for Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound Derivatives |
| Use of Greener Solvents | Employing water or bio-based solvents like ethanol in synthetic steps to replace hazardous organic solvents. ijpsjournal.comresearchgate.net |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.com |
| Catalysis | Developing and using recyclable nanocatalysts or solid-supported catalysts for key synthetic transformations. nih.govnih.gov |
| Atom Economy/Process Intensification | Designing multi-component, one-pot reactions to build molecular complexity efficiently and with minimal waste. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Trifluoromethyl)quinolin-5-ol, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of precursors like substituted anilines under controlled conditions. Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature (60–100°C for optimal kinetics), and catalysts (e.g., Pd/C for dehydrogenation steps). Post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity .
- Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and molecular structure.
- Mass spectrometry (HRMS) for molecular weight validation.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points .
- Data Interpretation : Fluorine NMR (¹⁹F) is particularly useful for tracking trifluoromethyl group interactions due to its high sensitivity .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution assays against Plasmodium falciparum (IC₅₀ determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme inhibition : Fluorogenic assays for kinases or proteases linked to disease pathways.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading.
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions in large-scale synthesis .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to adjust parameters dynamically .
- Case Study : A 20% yield increase was achieved by switching from DMF to acetonitrile, reducing byproduct formation .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Root Causes :
- Structural variations : Minor differences in substituent positions (e.g., 3- vs. 5-trifluoromethyl isomers) drastically alter bioactivity .
- Assay Conditions : Variability in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration).
- Resolution :
- Orthogonal Assays : Validate hits using both cell-based and target-specific (e.g., SPR binding) assays.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay heterogeneity .
Q. What computational methods predict the electronic effects of the trifluoromethyl group on binding interactions?
- Models :
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the -CF₃ group on quinoline’s aromatic system.
- Molecular Docking : Simulate interactions with biological targets (e.g., malaria dihydrofolate reductase) to identify binding hotspots .
Q. What experimental strategies validate target engagement in complex biological systems?
- Methods :
- Surface Plasmon Resonance (SPR) : Direct measurement of compound-protein binding kinetics.
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells.
- Mutagenesis : Introduce point mutations in suspected binding residues to disrupt interaction .
- Example : CETSA confirmed stabilization of Plasmodium lactate dehydrogenase by this compound analogs, aligning with antimalarial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
